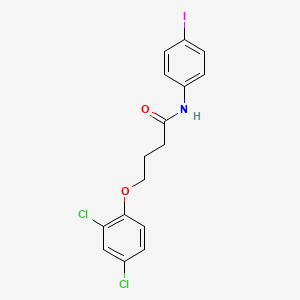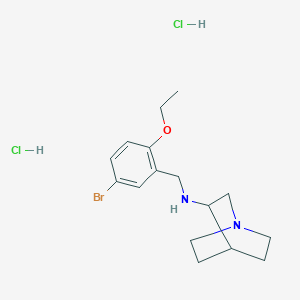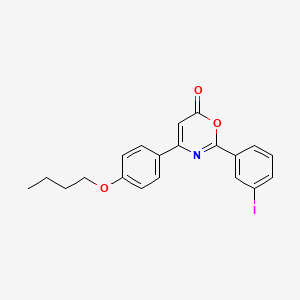
4-(2,4-dichlorophenoxy)-N-(4-iodophenyl)butanamide
Descripción general
Descripción
4-(2,4-dichlorophenoxy)-N-(4-iodophenyl)butanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial energy-sensing enzyme that regulates cellular metabolism and energy homeostasis. A-769662 has been shown to activate AMPK in a dose-dependent manner and is therefore a promising tool for studying the role of AMPK in various physiological and pathological processes.
Mecanismo De Acción
4-(2,4-dichlorophenoxy)-N-(4-iodophenyl)butanamide activates AMPK by binding to the AMPK beta subunit and inducing a conformational change that exposes the catalytic domain of the alpha subunit. This leads to the phosphorylation of downstream targets involved in glucose and lipid metabolism, such as acetyl-CoA carboxylase and HMG-CoA reductase.
Biochemical and Physiological Effects
This compound has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells, as well as to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and to protect against ischemia-reperfusion injury in the heart and brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2,4-dichlorophenoxy)-N-(4-iodophenyl)butanamide in lab experiments is its specificity for AMPK activation, which allows researchers to study the role of AMPK in various physiological and pathological processes. However, one limitation is the potential for off-target effects, as this compound has been shown to activate other kinases in addition to AMPK.
Direcciones Futuras
For research involving 4-(2,4-dichlorophenoxy)-N-(4-iodophenyl)butanamide include studying its effects on other physiological and pathological processes, such as cancer and neurodegenerative diseases. Additionally, the development of more specific AMPK activators may help to overcome the limitations of this compound and provide more targeted tools for studying the role of AMPK in cellular metabolism and energy homeostasis.
Aplicaciones Científicas De Investigación
4-(2,4-dichlorophenoxy)-N-(4-iodophenyl)butanamide has been used extensively in scientific research to study the role of AMPK in various physiological and pathological processes. It has been shown to activate AMPK in a dose-dependent manner and to increase glucose uptake and fatty acid oxidation in skeletal muscle cells. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.
Propiedades
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(4-iodophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2INO2/c17-11-3-8-15(14(18)10-11)22-9-1-2-16(21)20-13-6-4-12(19)5-7-13/h3-8,10H,1-2,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNDGQOTGRTAND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(isobutylthio)-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B4745584.png)
![4-methyl-2-[(6-phenylpyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B4745592.png)

![3-(1,3-benzodioxol-5-yl)-6-methyl-4-(1-pyrrolidinylcarbonyl)isoxazolo[5,4-b]pyridine](/img/structure/B4745612.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-indolinecarboxamide](/img/structure/B4745623.png)
![2-methyl-N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4745625.png)

![3-[(4-fluorophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4745627.png)
![N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B4745646.png)

![4,4,8-trimethyl-2-(1-naphthyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4745661.png)
![N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinecarboxamide](/img/structure/B4745668.png)
![4-methoxy-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4745677.png)
